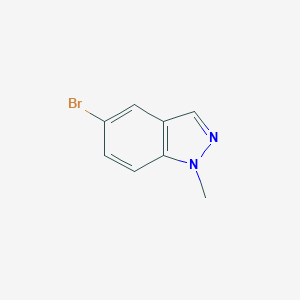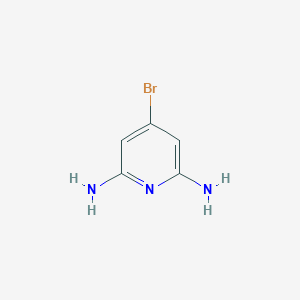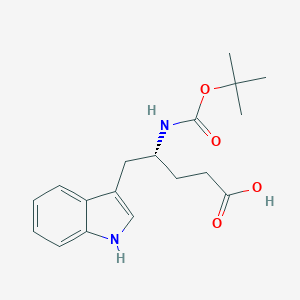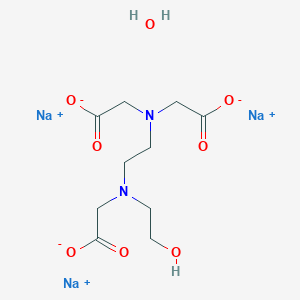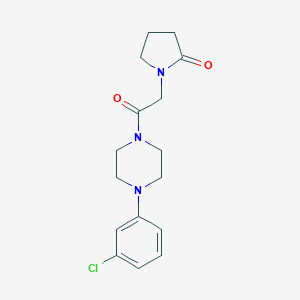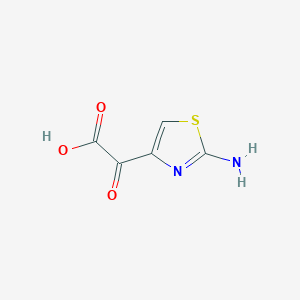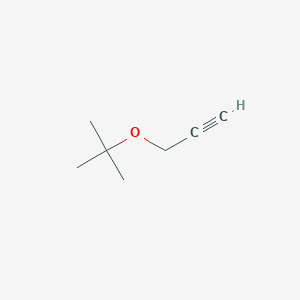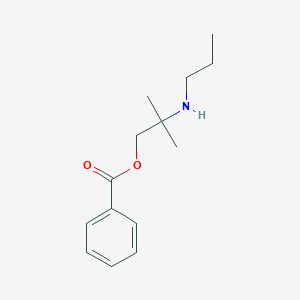
Meprylcaine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Meprylcain hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung bei der Untersuchung von Lokalanästhetika und deren Wechselwirkungen mit Monoamin-Transportern verwendet.
Medizin: Wird als Lokalanästhetikum bei verschiedenen medizinischen Verfahren eingesetzt.
Industrie: Wird bei der Entwicklung neuer Anästhetika-Formulierungen und als Referenzverbindung in der Qualitätskontrolle verwendet .
5. Wirkmechanismus
Meprylcain entfaltet seine Wirkung durch Hemmung der Monoamin-Transporter, wodurch die Wiederaufnahme von Dopamin, Noradrenalin und Serotonin verhindert wird. Diese Hemmung führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt und verstärkt deren Wirkung auf die Stimmungsregulation, Wachheit und die allgemeine Gehirnfunktion .
Ähnliche Verbindungen:
Dimethocain: Strukturell mit Meprylcain verwandt und wirkt auch als Lokalanästhetikum mit stimulierenden Eigenschaften.
Lidocain: Ein weiteres Lokalanästhetikum, jedoch mit anderen strukturellen und pharmakologischen Eigenschaften.
Procain: Ein Lokalanästhetikum mit einem anderen Wirkmechanismus als Meprylcain.
Einzigartigkeit von Meprylcain: Die einzigartige Kombination aus Lokalanästhetikum und stimulierenden Eigenschaften von Meprylcain sowie seine potente inhibitorische Wirkung auf Monoamin-Transporter unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Safety and Hazards
Safety measures for handling Meprylcaine include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Meprylcain beinhaltet die Behandlung von 2-Methyl-2-(Propylamino)propan-1-ol mit einer Base, gefolgt von der Reaktion mit Benzoylchlorid. Dieser Prozess führt zur Bildung von Meprylcain .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Meprylcain folgen in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Meprylcain durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Meprylcain kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können Meprylcain in seine reduzierten Formen umwandeln.
Substitution: Meprylcain kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von Meprylcain führen kann .
Vergleich Mit ähnlichen Verbindungen
Dimethocaine: Structurally related to Meprylcaine and also acts as a local anesthetic with stimulant properties.
Lidocaine: Another local anesthetic, but with different structural and pharmacological properties.
Procaine: A local anesthetic with a different mechanism of action compared to this compound.
Uniqueness of this compound: this compound’s unique combination of local anesthetic and stimulant properties, along with its potent inhibitory action on monoamine transporters, distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
[2-methyl-2-(propylamino)propyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJABHHJLXLNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)(C)COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197810 | |
| Record name | Meprylcaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-70-5 | |
| Record name | Meprylcaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprylcaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meprylcaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPRYLCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82YT7WU9PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B109458.png)

